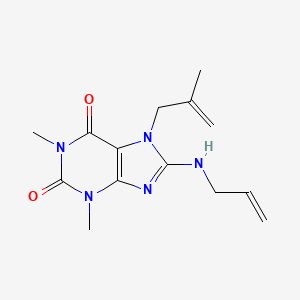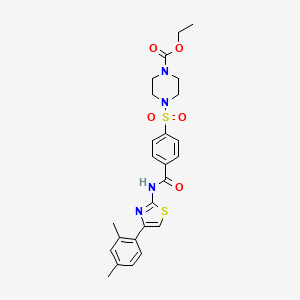
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharma Market Reflection by Patents
In the study titled "The Pharma Market as Reflected by Patents," pyridazino compounds, closely related to the queried compound, were found to have a wide range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic (Habernickel, 2002).
Novel Class of Pyridazin-3-one Derivatives
Another research, "Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives," established a synthesis route for a novel class of pyridazin-3-one derivatives, which can have various applications in creating fused azines (Ibrahim & Behbehani, 2014).
Substituted Pyridazin-6(1H)-one Synthesis
The study "Synthese neuartig substituierter Pyridazin-6(1H)-one" explored the synthesis of substituted pyridazin-6(1H)-ones, which is relevant due to the structural similarity with the queried compound (Gewald et al., 1995).
Cardiotonic Activity of Dihydropyridazinone
In "Dihydropyridazinone cardiotonics: the discovery and inotropic activity," researchers discovered potent positive inotropes in dogs, highlighting the potential of pyridazine derivatives in cardiotonic applications (Robertson et al., 1986).
Pyrrolidin-2-ones Synthesis
A study titled "A convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones" investigated the synthesis of pyrrolidin-2-ones, showing the versatility of similar compounds in synthesizing biologically active amino acids (Galeazzi et al., 1996).
Antinociceptive Activity of Pyridazinone Derivatives
The study "Studies on Some 3(2H)‐Pyridazinone Derivatives with Antinociceptive Activity" synthesized new pyridazinone derivatives and evaluated their antinociceptive activity, indicating their potential in pain management (Doğruer et al., 2000).
Histamine H3 Receptor Inverse Agonist
The research "Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one" identified a potent selective histamine H3 receptor inverse agonist, suggesting therapeutic potential for attentional and cognitive disorders (Hudkins et al., 2011).
Synthesis of Pyridazine Derivatives
In "Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives," pyridines and pyrimidinones with antimicrobial properties were synthesized, demonstrating the relevance of pyridazine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Eigenschaften
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)16-3-1-4-17(13-16)31-14-19(29)26-9-2-12-28-20(30)6-5-18(27-28)15-7-10-25-11-8-15/h1,3-8,10-11,13H,2,9,12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQHFQVSRJJQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(3-(trifluoromethyl)phenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2612268.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone](/img/structure/B2612269.png)
![[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2612272.png)
![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2612274.png)
![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)



![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2612281.png)
C(F)(F)F)(CCCC)CCCC](/img/structure/B2612285.png)
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612286.png)

